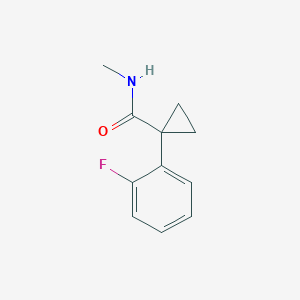

1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-13-10(14)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOQNHMNSJREBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide typically involves the reaction of 2-fluorobenzyl chloride with N-methylcyclopropanecarboxamide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Position : Ortho-fluorine (target) vs. para-fluorine () affects steric and electronic profiles, influencing synthesis and selectivity.

Amide Substitution : N-methyl (target) vs. N,N-dialkyl (–3) alters crystallinity and solubility.

Bioactivity Potential: Cyano and trichlorophenyl groups () are critical for KARI inhibition, suggesting the target’s fluorophenyl group could be optimized for similar applications.

Biological Activity

1-(2-Fluorophenyl)-N-methylcyclopropane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potential, supported by diverse studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 197.22 g/mol

This compound features a cyclopropane ring substituted with a fluorophenyl group and a carboxamide functional group, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

The biological activity of this compound is believed to involve:

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or metabolic pathways, contributing to its therapeutic effects.

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of various cyclopropane derivatives, including this compound. The findings indicated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.

Antimicrobial Activity Assessment

Another significant study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results demonstrated that this compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-N-methylcyclopropane-1-carboxamide, and how can reaction conditions be optimized to improve yield?

A common approach involves cyclopropanation reactions, such as the use of diazo compounds or transition-metal catalysts (e.g., rhodium or copper) to form the cyclopropane ring. Key steps include:

- Cyclopropanation : Reacting a pre-functionalized 2-fluorophenyl precursor with a cyclopropane-forming reagent (e.g., trimethylsulfoxonium iodide under basic conditions) .

- Amide coupling : Introducing the N-methylcarboxamide group via coupling reagents like EDCI/HOBt or through activated esters .

Optimization : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine precursors) reduce side reactions. Purification via silica gel chromatography improves yield (>70%) .

Q. How can structural confirmation of this compound be achieved experimentally?

- NMR spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.1 ppm, triplet splitting) and fluorophenyl aromatic protons (δ 7.1–7.8 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₁FNO expected m/z: 200.0875) .

- X-ray crystallography : Resolves 3D conformation and dihedral angles between the cyclopropane and fluorophenyl groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM). Prefers polar aprotic solvents (DMF, acetonitrile) for reactions .

- Stability : Stable at -20°C under inert gas for >6 months. Avoid prolonged exposure to light, moisture, or strong acids/bases to prevent cyclopropane ring opening .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The cyclopropane ring’s stereoelectronic effects modulate target binding. For example:

- Cis vs. trans isomers : Cis configurations may enhance affinity for enzymes like cyclooxygenase-2 (COX-2) due to optimal spatial alignment of the fluorophenyl and carboxamide groups .

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers. Activity differences >10-fold are observed in kinase inhibition assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific targets?

- Core modifications : Replace the fluorophenyl group with chloro- or trifluoromethyl variants to assess electronic effects on binding .

- Side-chain variations : Substitute N-methyl with bulkier groups (e.g., isopropyl) to probe steric hindrance in receptor pockets .

- Biological assays : Pair synthetic analogs with in vitro enzyme inhibition (IC₅₀) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) to prioritize leads .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Assay standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic stability checks : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may skew results .

- Computational validation : Compare docking poses (AutoDock Vina) with experimental IC₅₀ to identify false positives from aggregation artifacts .

Q. How can in vitro models predict the pharmacokinetic behavior of this compound?

- Permeability assays : Caco-2 cell monolayers assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates good bioavailability) .

- Plasma protein binding : Equilibrium dialysis (e.g., >90% binding correlates with prolonged half-life) .

- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the cyclopropane ring) .

Methodological Considerations

Q. What analytical techniques are critical for detecting diastereomers during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.